A Technical Guide to the Physicochemical Properties of Ethylenediamine-N,N'-disuccinic Acid (EDDS)
A Technical Guide to the Physicochemical Properties of Ethylenediamine-N,N'-disuccinic Acid (EDDS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylenediamine-N,N'-disuccinic acid (EDDS) is a hexadentate chelating agent and an aminopolycarboxylic acid. It has garnered significant attention as a biodegradable and environmentally friendly alternative to the widely used but persistent ethylenediaminetetraacetic acid (EDTA).[1] EDDS is particularly valued for its ability to form stable, water-soluble complexes with a wide range of metal ions, making it highly effective in applications spanning agriculture, detergents, water treatment, and pharmaceuticals.[2][3] This technical guide provides an in-depth overview of the core physicochemical properties of EDDS, with a focus on quantitative data, experimental methodologies, and the logical relationships governing its function. The information is primarily centered on the [S,S] stereoisomer, which is noted for its superior biodegradability and chelation efficiency.[2]
General Physicochemical Properties
EDDS is a colorless, odorless solid in its acid form.[1][3][4] Its properties are highly dependent on its stereochemistry and whether it is in its free acid or salt form. The trisodium salt is commonly used due to its high water solubility.[2]
Table 1: General Physicochemical Properties of EDDS
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₆N₂O₈ | [3][5][6] |
| Molecular Weight | 292.24 g/mol | [3][4][5] |
| Appearance | White to off-white crystalline solid/powder | [3] |
| Melting Point | 220-222 °C (Decomposes) | [1][4][6] |
| Density | 1.44 - 1.7 g/cm³ | [1][3][4][6] |
| Predicted LogP | -6.9 | [5] |
Stereochemistry and Biodegradability
EDDS possesses two chiral centers, resulting in three stereoisomers: the enantiomeric (R,R) and (S,S) forms, and the achiral meso (R,S) form.[1][2][6] The biodegradability of EDDS is highly dependent on its stereoisomeric form. The [S,S]-isomer is readily and completely mineralized by microorganisms found in various environments. In contrast, the (R,R) and (R,S) isomers are significantly less biodegradable, often resulting in the formation of a recalcitrant metabolite, N-(2-aminoethyl) aspartic acid (AEAA).[7]
Solubility
The solubility of EDDS is significantly influenced by pH. The free acid form has limited water solubility, whereas its salt forms, such as trisodium EDDS, are highly soluble in water.[1][2] It is slightly soluble in alcohols and generally insoluble in non-polar organic solvents.[3][8]
Table 2: Solubility of EDDS
| Solvent | Form | Solubility | Temperature | Reference(s) |
| Water | Free Acid | 150 mg/L | 20 °C | [1] |
| Water | Trisodium Salt | 300 - 500 g/L | Ambient | [2] |
| Alcohol | Not Specified | Slightly Soluble | Not Specified | [3] |
Acid-Base Properties (pKa)
As a polyprotic acid with four carboxyl groups and two amino groups, EDDS has multiple acid dissociation constants (pKa values). These values are crucial for understanding its chelation behavior, as the speciation of EDDS in solution is pH-dependent.
Table 3: Acid Dissociation Constants (pKa) of EDDS
| pKa Value | Reported Value 1 | Reported Value 2 |
| pKa1 | 2.4 | 2.40, 3.12 |
| pKa2 | 3.9 | 3.86, 3.90 |
| pKa3 | 6.8 | 6.83, 6.89 |
| pKa4 | 9.8 | 9.82, 10.01 |
| Reference(s) | [4][6] | [9] |
Note: The variations in reported pKa values may be due to different experimental conditions (e.g., ionic strength, temperature).
Potentiometric titration is the standard method for determining the pKa values of weak acids.[10] The process involves titrating a solution of the acid with a strong base and monitoring the pH change.
-
Preparation: A known concentration of EDDS is dissolved in deionized, CO₂-free water. The solution is placed in a thermostatted vessel under an inert atmosphere (e.g., nitrogen) to prevent CO₂ absorption.
-
Calibration: A calibrated pH meter with a glass electrode is used to measure the pH.[10][11]
-
Titration: A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.[11]
-
Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The equivalence points are identified from the points of maximum slope on the curve (or the peaks of a first-derivative plot). The pKa values correspond to the pH at the half-equivalence points.[12][13]
Chelation and Metal Complexation
The primary function of EDDS is to act as a chelating agent, forming stable, coordinate bonds with metal ions. The molecule wraps around a central metal ion, with its two nitrogen atoms and four carboxylate oxygen atoms acting as electron-pair donors. This forms multiple chelate rings, resulting in a highly stable metal-ligand complex.
The stability of these complexes is quantified by the stability constant (log K), with higher values indicating a more stable complex.
Table 4: Stability Constants (log K) for Metal-EDDS Complexes
| Metal Ion | log K | Reference(s) |
| Fe³⁺ | 22.0 | |
| Cu²⁺ | 18.4 | |
| Ni²⁺ | 17.1 | [9] |
| Pb²⁺ | 14.7 | [9] |
| Zn²⁺ | 13.5 | [9] |
| Co²⁺ | 12.2 | [9] |
| Cd²⁺ | 11.2 | [9] |
| Mn²⁺ | 8.95 | [9] |
| Ca²⁺ | 4.6 | [9] |
| Mg²⁺ | 3.6 | [9] |
Stability constants are often determined by potentiometric titration, similar to pKa determination, but performed in the presence of the metal ion of interest.
-
Methodology: Two separate titrations are conducted. The first is of the ligand (EDDS) alone, and the second is of the ligand in the presence of a known concentration of the metal ion.
-
Data Analysis: The difference between the two titration curves indicates the displacement of protons upon complex formation. By analyzing this displacement and knowing the pKa values of the ligand, the concentration of the free ligand and the average number of ligands bound per metal ion can be calculated at each point of the titration.
-
Calculation: This data is used to solve a series of simultaneous equations, often with the aid of computer programs, to determine the overall stability constants for the metal-ligand complexes formed in solution.
Thermal Stability
EDDS is stable across a wide range of temperatures in aqueous solutions.[2] However, the solid material will decompose upon heating to its melting point of approximately 220-240 °C.[1][3]
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to characterize the thermal stability of materials.
-
TGA Protocol: A small, accurately weighed sample of EDDS is placed in a crucible on a microbalance within a furnace. The sample is heated at a constant rate under a controlled atmosphere (e.g., nitrogen or air). The TGA instrument records the mass of the sample as a function of temperature. Mass loss events correspond to dehydration or decomposition.
-
DSC Protocol: A sample is heated alongside an inert reference material. The DSC measures the difference in heat flow required to maintain both the sample and reference at the same temperature. This reveals endothermic events (like melting) and exothermic events (like decomposition).
Spectroscopic Properties
-
¹H and ¹³C NMR: The presence of EDDS can be confirmed by Nuclear Magnetic Resonance spectroscopy. The ¹H NMR spectrum would show signals corresponding to the protons on the ethylene backbone and the succinate moieties. The ¹³C NMR would show distinct signals for the carboxyl carbons and the aliphatic carbons.[3]
-
Infrared (IR) Spectroscopy: The IR spectrum of EDDS would be characterized by strong, broad absorption bands for the O-H stretching of the carboxylic acid groups (~2500-3300 cm⁻¹), a sharp, strong absorption for the C=O stretching of the carboxyl groups (~1700-1740 cm⁻¹), and bands corresponding to C-N and N-H stretching and bending.
-
UV-Vis Spectroscopy: As EDDS lacks significant chromophores or extensive conjugated systems, it is not expected to absorb strongly in the UV-Vis region (200-800 nm).[7] However, its metal complexes, particularly with transition metals like iron (Fe³⁺), can exhibit charge-transfer bands in the UV region, which can be used for quantification. For example, the Fe(III)-EDTA complex shows an absorption maximum around 258 nm.[6][7]
Ethylenediamine-N,N'-disuccinic acid possesses a unique set of physicochemical properties that make it a highly effective and environmentally sustainable chelating agent. Its high water solubility in salt form, strong affinity for metal ions, and the rapid biodegradability of its [S,S]-isomer are key attributes driving its adoption in various scientific and industrial fields. A thorough understanding of its acid-base chemistry, complexation equilibria, and stability is essential for optimizing its performance in existing applications and for the development of new technologies.
References
- 1. oecd.org [oecd.org]
- 2. oecd.org [oecd.org]
- 3. US5731468A - Preparation of disodium ethylenediamine-N,N'-disuccinate - Google Patents [patents.google.com]
- 4. Synthesis and Computational Characterization of Organic UV-Dyes for Cosensitization of Transparent Dye-Sensitized Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ethylenediamine-N,N'-disuccinic acid | C10H16N2O8 | CID 497266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. UV-Vis Spectrum of EDTA + Fe Complex | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. Octanol–Water Partition Coefficient Measurement by a Simple 1H NMR Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
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- 12. youtube.com [youtube.com]
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